molecular formula C16H11FN2O2 B1340347 4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid CAS No. 926237-30-1

4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B1340347
CAS No.: 926237-30-1
M. Wt: 282.27 g/mol
InChI Key: QSVBYSXSSQFFRN-UHFFFAOYSA-N
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Description

4-[5-(4-Fluorophenyl)-1H-pyrazol-1-yl]benzoic acid (CAS 926237-30-1) is a fluorinated pyrazole derivative of high interest in medicinal chemistry and antimicrobial research. This compound serves as a key chemical precursor for synthesizing novel hydrazone derivatives, which have demonstrated significant potential as growth inhibitors of drug-resistant bacterial strains . Research highlights its role in the development of agents against priority pathogens such as Staphylococcus aureus and Acinetobacter baumannii , with studies showing potent activity against methicillin-resistant S. aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL . The incorporation of the fluorine atom is a strategic element in drug design, known to enhance metabolic stability, improve membrane permeation, and increase the binding affinity of the resultant molecules to their target proteins . The compound's structure features a benzoic acid group linked to a pyrazole ring, which is further substituted with a 4-fluorophenyl moiety. It has a molecular formula of C 16 H 11 FN 2 O 2 and a molecular weight of 282.27 g/mol . It is supplied with a purity of ≥95% . This product is provided for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use, nor for direct human use. Researchers should consult the safety data sheet and adhere to all recommended handling procedures.

Properties

IUPAC Name

4-[5-(4-fluorophenyl)pyrazol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2/c17-13-5-1-11(2-6-13)15-9-10-18-19(15)14-7-3-12(4-8-14)16(20)21/h1-10H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVBYSXSSQFFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2C3=CC=C(C=C3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of hydrazine derivatives with 1,3-diketones, followed by functional group transformations to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts and controlled reaction environments to ensure efficient synthesis. The specific details of industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Chemical Reactions Involving 4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic Acid

This compound can undergo various chemical reactions typical for carboxylic acids and pyrazole derivatives:

Acid-Base Reactions

The carboxylic acid group can participate in acid-base reactions, where it can donate a proton to form its conjugate base, enhancing its solubility in basic solutions.

Esterification

The carboxylic acid can react with alcohols to form esters under acidic conditions, which is useful for modifying the compound's properties for various applications.

Nucleophilic Substitution

The presence of the fluorine atom on the phenyl ring can enhance nucleophilic substitution reactions, making the compound reactive towards nucleophiles.

Coupling Reactions

The pyrazole moiety can participate in coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the synthesis of more complex derivatives.

Biological Activity and Mechanism of Action

Research has indicated that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and antimicrobial properties. The mechanism often involves:

  • Inhibition of Cyclooxygenase Enzymes : This leads to reduced production of pro-inflammatory mediators.

  • Interaction with Biological Targets : The compound may interact with specific enzymes or receptors, modulating biological pathways related to pain and inflammation.

Table 2: Biological Activities of Related Compounds

Compound StructureActivity TypeReference
Pyrazole Derivative with FluorineAnti-inflammatory
Hydrazone DerivativeAntimicrobial

Characterization Techniques

To confirm the structure and purity of synthesized compounds, various characterization techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and confirm functional groups.

  • Mass Spectrometry (MS) : Provides molecular weight information and structural insights.

  • Infrared Spectroscopy (IR) : Useful for identifying functional groups based on characteristic absorption bands.

Example NMR Data for Characterization

For instance, a typical 1H^{1}H
NMR spectrum might show signals at:

  • δ 9.98 (s, 1H) for the carboxylic acid proton

  • δ 7.82 (d, JJ
    = 8.4 Hz, 2H) for aromatic protons

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrazole derivatives, including 4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid. Research indicates that several derivatives exhibit potent activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for these compounds can be as low as sub-microgram per milliliter concentrations, suggesting their potential as effective antibacterial agents .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, which are being investigated in the context of skin applications. Its ability to modulate inflammatory pathways may provide therapeutic benefits in treating skin conditions or systemic inflammation .

Cosmetic Formulations

This compound is also explored for its use in cosmetic formulations. The compound can be integrated into topical products aimed at enhancing skin health through its moisturizing and anti-inflammatory properties. The stability and efficacy of such formulations are critical, and studies are ongoing to evaluate the optimal concentrations and combinations with other ingredients .

Ligands in Metal-Organic Frameworks (MOFs)

The compound has potential applications as a ligand in the synthesis of metal-organic frameworks. These frameworks are utilized for gas storage, separation processes, and catalysis due to their high surface area and tunable properties. The incorporation of this compound into MOFs could enhance their chemical stability and functional performance .

Antibacterial Efficacy Study

A study conducted on various pyrazole derivatives demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and other pathogenic strains. This study utilized a series of synthesized compounds to establish structure-activity relationships (SAR), revealing that modifications to the phenyl group significantly influenced antibacterial potency .

Cosmetic Stability Testing

In a formulation study, the compound was tested for stability within emulsion systems designed for topical application. Parameters such as viscosity, sensory attributes, and skin irritation were assessed over time. Results indicated that formulations containing this compound maintained stability and showed favorable sensory properties, making them suitable for further development in cosmetic applications .

Mechanism of Action

The mechanism of action of 4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

Uniqueness

The uniqueness of 4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the fluorophenyl group can enhance stability and binding affinity, making it a valuable compound for various applications .

Biological Activity

4-[5-(4-Fluorophenyl)-1H-pyrazol-1-yl]benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a pyrazole ring substituted with a fluorophenyl group and a benzoic acid moiety. The compound has a molecular weight of approximately 282.27 g/mol, making it relatively small and suitable for various biological interactions .

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit potent antibacterial properties. A study evaluating various 4-fluorophenyl substituted pyrazole derivatives found significant activity against multiple Gram-positive bacterial strains, with minimum inhibitory concentrations (MIC) as low as sub-microgram per milliliter levels .

Table 1: Antibacterial Activity of Pyrazole Derivatives

CompoundBacterial StrainMIC (μg/mL)
This compoundStaphylococcus aureus< 0.5
This compoundStreptococcus pneumoniae< 0.7

Anticancer Activity

The pyrazole scaffold has been associated with various anticancer effects. In vitro studies indicate that the compound inhibits the proliferation of several cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. For example, one study reported growth inhibition percentages of 54.25% and 38.44% respectively at specific concentrations .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μg/mL)Growth Inhibition (%)
HepG220054.25
HeLa25038.44
A549193.93Moderate

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, the compound also exhibits anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications on the pyrazole ring and substituents at various positions significantly influence its pharmacological profile. For instance, the introduction of lipophilic groups has been correlated with enhanced antibacterial activity .

Key Findings:

  • Substituents at position N1 of the pyrazole can either enhance or diminish activity.
  • The presence of fluorine in the phenyl group contributes to increased potency against bacterial strains.

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in different therapeutic areas:

  • Antibacterial Efficacy : In a comparative study, derivatives of pyrazole were synthesized and tested against resistant bacterial strains, showing that compounds like this compound could serve as lead compounds for new antibiotic development.
  • Cancer Cell Proliferation : Research conducted on various cancer cell lines revealed that this compound could inhibit cell growth effectively, making it a candidate for further development in oncology.
  • Inflammation Models : Animal models treated with this compound showed reduced markers of inflammation, indicating potential therapeutic applications in chronic inflammatory conditions.

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